N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
This compound belongs to a class of heterocyclic carboxamides featuring a benzo[d]thiazol-2(3H)-ylidene core fused with a pyrazole moiety. The structure includes 5,6-dimethoxy and 3-methyl substituents on the benzothiazole ring, along with 1,3-dimethyl groups on the pyrazole-carboxamide scaffold.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-9-6-11(20(3)18-9)15(21)17-16-19(2)10-7-12(22-4)13(23-5)8-14(10)24-16/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDVFFKNPZQFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide. For instance, thiazole derivatives have shown promising results against various cancer cell lines. A compound with a similar structure demonstrated significant growth inhibition in several cancer types, including breast and prostate cancers, with IC50 values indicating potent activity .
Antimicrobial Effects
The compound's structural features suggest potential antimicrobial properties. Research on related benzimidazole-pyrazole hybrids indicates that these compounds exhibit significant antibacterial and antifungal activities against strains such as E. coli and Candida albicans. The mechanisms of action often involve disruption of microbial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the thiazole and pyrazole moieties can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased anticancer potency |
| Alteration of alkyl groups | Enhanced antimicrobial effects |
Studies have shown that introducing electronegative substituents can enhance the antiproliferative activity against cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multicomponent reactions (MCRs), which streamline the production of complex molecules. These methods have been effective in generating a variety of thiazole and pyrazole derivatives with enhanced biological properties .
Case Studies and Research Findings
Several studies have documented the applications of thiazole-pyrazole compounds:
Case Study 1: Anticancer Activity
A recent investigation into thiazole-pyridine hybrids revealed that one derivative exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
Case Study 2: Antibacterial Screening
Another study focused on benzimidazole-pyrazole hybrids showed strong antibacterial activity with minimum inhibitory concentrations (MIC) as low as 25 μg/mL against Pseudomonas aeruginosa and Staphylococcus aureus .
Mechanism of Action
The mechanism by which N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocyclic carboxamides, particularly those combining benzothiazole, pyrazole, and acetamide functionalities. Key analogues include:
Key Structural Differences :
- Benzothiazole Substitution: The target compound’s 5,6-dimethoxy groups contrast with halogenated (e.g., bromo in 9c) or carbamoyl (e.g., in 30b) substituents in analogues.
- Pyrazole vs. Oxazole/Thiadiazine : The 1,3-dimethylpyrazole in the target compound provides steric bulk compared to oxazole (30b) or thiadiazine (6d), which may alter pharmacokinetic profiles .
Biological Activity
N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate benzo[d]thiazole and pyrazole moieties. The synthetic pathway may include:
- Formation of the Benzo[d]thiazole Core : Using appropriate precursors such as 5,6-dimethoxy-3-methylbenzothiazole.
- Pyrazole Derivative Synthesis : Incorporating a dimethylpyrazole structure through cyclization reactions.
- Final Coupling : The carboxamide group is introduced via acylation reactions.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. Specifically, derivatives containing the pyrazole scaffold have been shown to inhibit the growth of:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Prostate Cancer
- Colorectal Cancer
A study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against these cancer types, indicating significant cytotoxicity .
The mechanisms underlying the anticancer effects of pyrazole derivatives often involve:
- Inhibition of Key Enzymes : Such as topoisomerase II and EGFR, which are crucial for cancer cell proliferation.
- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells.
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 12.4 to 16.5 μM when tested against pathogens like Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Activity |
|---|---|
| Dimethoxy Groups | Enhance lipophilicity and cellular uptake |
| Thiazole Moiety | Contributes to anticancer and antimicrobial properties |
| Pyrazole Ring | Essential for enzyme inhibition and apoptosis induction |
Case Studies
- Anticancer Evaluation : A study assessed the effects of a related pyrazole derivative on HepG2 liver cancer cells, reporting a significant reduction in cell viability at concentrations as low as 10 µM.
- Antimicrobial Screening : In vitro tests demonstrated that similar compounds exhibited potent activity against Candida albicans, with MIC values comparable to established antifungal agents.
Q & A
Q. What synthetic methodologies are optimal for preparing N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation or coupling reactions. For example, benzo[d]thiazole derivatives are often synthesized by reacting substituted benzothiazoles with pyrazole-carboxamide precursors in polar aprotic solvents (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃ or NaH) . Optimization involves varying solvents (DMF vs. THF), catalysts (e.g., triethylamine), and reaction times to improve yield and purity. Characterization via melting point analysis, IR, and NMR is critical to confirm intermediate and final product structures .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical techniques?
- Methodological Answer : Structural validation requires a combination of:
- ¹H/¹³C NMR : To verify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic/heterocyclic ring systems .
- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-N stretches in pyrazole/benzothiazole moieties) .
- Elemental analysis : To confirm empirical formula consistency (e.g., C, H, N, S percentages) .
- Mass spectrometry (MS) : For molecular ion confirmation and fragmentation pattern analysis .
Q. What preliminary biological screening approaches are recommended for assessing this compound’s activity?
- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors structurally related to the compound’s scaffold (e.g., kinases, cytochrome P450 isoforms). Use:
- Enzyme inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric readouts .
- Cell viability assays (e.g., MTT): To evaluate cytotoxicity in cancer or normal cell lines .
- Docking simulations : Prioritize targets using software like AutoDock to predict binding affinities to active sites (e.g., benzothiazole derivatives often target ATP-binding pockets) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed biological activity data?
- Methodological Answer : Discrepancies may arise from solvation effects, tautomerism, or conformational flexibility. Address these by:
- Molecular dynamics (MD) simulations : To assess stability of ligand-receptor complexes under physiological conditions .
- Free energy perturbation (FEP) : Quantify binding energy differences between predicted and observed conformers .
- Tautomer analysis : Use DFT calculations (e.g., Gaussian 09) to identify dominant tautomeric forms in solution vs. solid state .
Q. What strategies are effective for improving the solubility and bioavailability of this compound without compromising activity?
- Methodological Answer : Modify substituents while retaining core pharmacophores:
- Introduce hydrophilic groups : Replace methyl/methoxy groups with morpholine or PEG chains .
- Salt formation : Use hydrochloride or sodium salts of carboxylic acid derivatives .
- Prodrug design : Esterify carboxyl groups to enhance membrane permeability .
Validate changes via SwissADME to predict logP, solubility, and Lipinski rule compliance .
Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?
- Methodological Answer : Follow a stepwise SAR protocol:
Core modification : Vary benzothiazole substituents (e.g., halogens, methoxy groups) to assess electronic effects .
Linker optimization : Test alternative spacers (e.g., triazoles vs. amides) for conformational rigidity .
Pyrazole ring substitution : Evaluate methyl vs. bulkier groups (e.g., trifluoromethyl) at the 1,3-positions .
Use multivariate analysis (e.g., PCA) to correlate structural changes with bioactivity data .
Q. What experimental approaches can elucidate the metabolic stability of this compound in hepatic models?
- Methodological Answer : Conduct in vitro metabolism studies :
- Liver microsomal assays : Incubate with human/rat liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylation, demethylation) .
- CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- LC-MS/MS : Quantify parent compound degradation and metabolite formation over time .
Data Contradiction and Validation
Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer : Potential causes include poor pharmacokinetics (PK) or off-target effects. Mitigate by:
- PK profiling : Measure plasma half-life, clearance, and tissue distribution in rodent models .
- Transcriptomic analysis : Use RNA-seq to identify differentially expressed genes in treated vs. control tissues .
- Dose-response refinement : Adjust dosing regimens to align in vitro IC₅₀ with achievable in vivo concentrations .
Q. What validation steps are critical when molecular docking results contradict experimental binding assays?
- Methodological Answer : Reconcile discrepancies through:
- Blind docking : Test multiple binding sites beyond the predicted active pocket .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking poses .
- Crystallography : Resolve co-crystal structures of the compound with its target (if feasible) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
